N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide
Description
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Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-phenyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-17-15-18(2)24(19(3)16-17)26-30(28,29)22-12-10-21(11-13-22)25-23(27)14-9-20-7-5-4-6-8-20/h4-8,10-13,15-16,26H,9,14H2,1-3H3,(H,25,27) |
InChI Key |
IRGTYHIHVUFXQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of mesitylamine with a sulfonyl chloride derivative of 4-aminophenol, followed by acylation with 3-phenylpropanoic acid. The general reaction scheme can be summarized as follows:
-
Formation of Sulfonamide :
-
Acylation :
This compound can also be synthesized through various alternative routes depending on the specific substituents and desired properties.
This compound has been studied for its inhibitory effects on certain enzymes and pathways, particularly in relation to cyclooxygenase (COX) enzymes. COX-2 inhibitors are known for their role in reducing inflammation and pain, making this compound a candidate for anti-inflammatory therapies.
Case Studies and Research Findings
-
Inhibition of COX Enzymes :
Several studies have demonstrated that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with non-selective NSAIDs. -
Anti-inflammatory Effects :
In animal models, the administration of this compound has shown significant reductions in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases. -
Toxicology and Safety :
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding dosage and potential side effects. Studies have indicated a favorable safety profile at therapeutic doses, but further research is needed to fully understand its long-term effects.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Inhibition of Cyclooxygenase Enzymes
One of the notable applications of N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide is its potential as an inhibitor of cyclooxygenase enzymes, specifically COX-2. This enzyme is implicated in inflammatory processes and pain pathways. Research indicates that compounds with similar structures can exhibit selective inhibition of COX-2, leading to reduced inflammation without the gastrointestinal side effects often associated with non-selective COX inhibitors .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Design and Synthesis
Studies have shown that modifications in the sulfonamide moiety can significantly affect the compound's potency and selectivity. For instance, variations in the phenyl groups attached to the sulfonamide can enhance binding affinity to target receptors . This information is vital for medicinal chemists aiming to develop more effective derivatives.
Case Studies and Experimental Findings
Several studies have documented the synthesis and testing of this compound analogs, revealing insights into their efficacy and safety profiles.
Efficacy in Animal Models
In vivo studies have demonstrated that certain derivatives exhibit promising anti-inflammatory effects in rodent models of arthritis. These findings suggest that this compound could be a lead compound for developing new anti-inflammatory drugs .
Pharmacokinetic Profiles
Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for therapeutic efficacy . For example, one study highlighted a derivative with enhanced bioavailability compared to traditional NSAIDs.
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its analogs:
| Property | This compound | Analog A | Analog B |
|---|---|---|---|
| COX Selectivity | Selective COX-2 inhibitor | Non-selective | Selective COX-1 inhibitor |
| Anti-inflammatory Efficacy | Moderate efficacy in rodent models | High efficacy | Low efficacy |
| Bioavailability | High | Moderate | Low |
| Safety Profile | Favorable | Concerns about gastrointestinal effects | Favorable |
Preparation Methods
Reaction of Mesitylamine with Sulfonyl Chloride
The foundational step involves reacting mesitylamine (2,4,6-trimethylaniline) with a sulfonyl chloride derivative. A typical procedure employs 4-chlorosulfonylphenyl chloride as the electrophilic partner, facilitating sulfonamide bond formation. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine as a base to neutralize HCl byproducts.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the mesitylamine’s amine group on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide linkage.
Optimization of Reaction Conditions
-
Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity by stabilizing intermediates.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
-
Yield : Reported yields for analogous sulfonamide syntheses range from 70–85%.
Acylation of the Sulfonamide Intermediate
Coupling with 3-Phenylpropanoic Acid
The sulfonamide intermediate undergoes acylation with 3-phenylpropanoic acid. This step employs coupling agents such as thionyl chloride (to generate the acyl chloride in situ) or carbodiimides (e.g., DCC, EDC) in the presence of catalytic DMAP.
Reaction Scheme :
Critical Parameters for Acylation
-
Stoichiometry : A 1.2:1 molar ratio of acylating agent to sulfonamide ensures complete conversion.
-
Solvent : Dimethylformamide (DMF) or acetonitrile is preferred for solubility.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity.
Alternative Synthetic Routes
One-Pot Sulfonylation-Acylation Strategy
Recent advancements explore tandem reactions where sulfonylation and acylation occur sequentially without isolating intermediates. This method reduces purification steps and improves overall yield (up to 78%).
Solid-Phase Synthesis
Immobilizing the sulfonamide intermediate on resin enables iterative acylation, though this approach remains experimental for this compound.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Stepwise Synthesis | 70–85 | 90–95 | High reproducibility |
| One-Pot Strategy | 65–78 | 85–90 | Reduced procedural complexity |
| Solid-Phase Approach | 50–60 | 80–85 | Scalability for high-throughput screening |
Challenges and Mitigation Strategies
-
Byproduct Formation : Hydrolysis of sulfonyl chloride or over-acylation may occur. Using excess base and controlled stoichiometry minimizes these issues.
-
Solubility Constraints : The mesityl group’s hydrophobicity necessitates solvent optimization (e.g., DMF/THF mixtures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
